9-Boc-3,7,9-triazabicyclo[3.3.1]nonane
Overview
Description
9-Boc-3,7,9-triazabicyclo[3.3.1]nonane: is a heterocyclic compound with the molecular formula C11H21N3O2 . It is a derivative of triazabicyclononane, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group. This compound is known for its stability and unique structural properties, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triamine with a diester in the presence of a base, followed by Boc protection of the resulting triazabicyclononane . The reaction conditions often require an inert atmosphere and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free triazabicyclononane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as triethylamine.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: The major products are substituted triazabicyclononane derivatives with various functional groups attached to the nitrogen atoms.
Deprotection Reactions: The primary product is the free triazabicyclononane.
Scientific Research Applications
Chemistry: 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for constructing heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a scaffold for developing inhibitors of enzymes and receptors involved in various diseases .
Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique structure is leveraged in the design of novel polymers and catalysts .
Mechanism of Action
The mechanism of action of 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane depends on its specific application. In medicinal chemistry, it may act by binding to target proteins or enzymes, thereby modulating their activity. The Boc group provides stability and protects the nitrogen atoms during synthetic transformations, ensuring the compound’s integrity until it reaches its target .
Comparison with Similar Compounds
3,7,9-triazabicyclo[3.3.1]nonane: The parent compound without the Boc protection.
9-Borabicyclo[3.3.1]nonane: A related compound used as a reducing agent and catalyst.
Uniqueness: 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane is unique due to its Boc protection, which enhances its stability and allows for selective reactions. This makes it a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-8-4-12-6-9(14)7-13-5-8/h8-9,12-13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIOOQPXWZFIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CNCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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